5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide
Overview
Description
5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and an ethylthioethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide typically involves the bromination of nicotinamide followed by the introduction of the ethylthioethyl group. One common method involves the reaction of nicotinamide with bromine in the presence of a suitable solvent to yield 5-bromonicotinamide. This intermediate is then reacted with 2-(ethylthio)ethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated nicotinamide derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein modifications.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylthioethyl group play crucial roles in binding to these targets, leading to modulation of their activity. This compound can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-ethylphenyl)nicotinamide
- 5-bromo-N-(2-ethoxyphenyl)nicotinamide
- 5-bromo-2-(ethylthio)pyrimidine
Uniqueness
5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the ethylthioethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2-ethylsulfanylethyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-2-15-4-3-13-10(14)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXYCZFXLCKWIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCNC(=O)C1=CC(=CN=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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